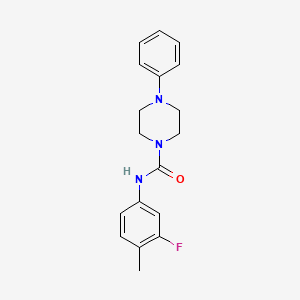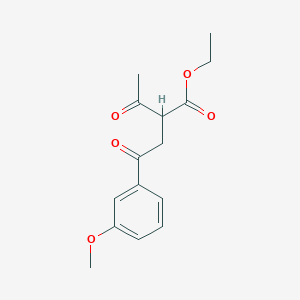
N-phénylprop-2-ynamide
Vue d'ensemble
Description
N-phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO. It features a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and stability, making them valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
N-phenylprop-2-ynamide has found numerous applications in scientific research:
Mécanisme D'action
Target of Action
N-phenylprop-2-ynamide, also known as 2-Propynamide, N-phenyl-;Propynoic acid phenylamide
Mode of Action
The mode of action of N-phenylprop-2-ynamide involves ynamide-mediated amide bond formation from carboxylic acids and amines . The process includes ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine . This reaction is kinetically favorable and thermodynamically irreversible, leading to the formation of a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups .
Biochemical Pathways
It is known that ynamides, a class of compounds to which n-phenylprop-2-ynamide belongs, are involved in the biosynthesis of a wide range of organic compounds . These include lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . The exact pathways affected by N-phenylprop-2-ynamide and their downstream effects would require further investigation.
Result of Action
Given its involvement in ynamide-mediated amide bond formation , it can be inferred that N-phenylprop-2-ynamide may play a role in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-phenylprop-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is highly efficient and allows for the preparation of a wide range of ynamides . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form dichloroenamides, followed by elimination to yield ynamides .
Industrial Production Methods: Industrial production of N-phenylprop-2-ynamide typically involves large-scale copper-catalyzed coupling reactions due to their high efficiency and scalability. The use of inexpensive starting materials like trichloroethene also makes this method economically viable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-phenylprop-2-ynamide undergoes various chemical reactions, including:
Cyclization: N-phenylprop-2-ynamide can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, photoredox catalysts (e.g., rose bengal).
Substitution: Various nucleophiles, often under mild conditions.
Cyclization: Catalysts like copper or palladium, often under mild to moderate temperatures.
Major Products:
Oxidation: Substituted 2-ynamides and oxazolo[2,3-a]isoquinolinone derivatives.
Substitution: A variety of substituted ynamides.
Cyclization: Heterocyclic compounds with biological activity.
Comparaison Avec Des Composés Similaires
- N-phenylprop-2-ynamide
- N-phenyl-2-propynamide
- N-phenyl-2-propinamide
Comparison: N-phenylprop-2-ynamide stands out due to its unique combination of stability and reactivity. Unlike other ynamides, it features a phenyl group directly attached to the nitrogen atom, which enhances its stability and makes it a more versatile intermediate in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
N-phenylprop-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDYWXUZKOVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)

![6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2453243.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2453249.png)
![1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)




